molecular formula C15H15N3O B12010739 (1Z)-1,2-diphenylethanone semicarbazone CAS No. 1567-38-0

(1Z)-1,2-diphenylethanone semicarbazone

Cat. No.: B12010739
CAS No.: 1567-38-0
M. Wt: 253.30 g/mol
InChI Key: IHLCETMHPQTTLB-VKAVYKQESA-N
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Description

(1Z)-1,2-diphenylethanone semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of urea and are formed by the reaction of semicarbazide with aldehydes or ketones. These compounds are known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1,2-diphenylethanone semicarbazone typically involves the reaction of 1,2-diphenylethanone (benzoin) with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for semicarbazones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1Z)-1,2-diphenylethanone semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1Z)-1,2-diphenylethanone semicarbazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-1,2-diphenylethanone semicarbazone involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with cellular proteins and DNA, disrupting normal cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetylpyridine semicarbazone
  • 2-acetylpyridine N(4)-phenyl semicarbazone
  • 3-thiophene aldehyde semicarbazone
  • 2,3-thiophene dicarboxaldehyde bis(semicarbazone)

Uniqueness

(1Z)-1,2-diphenylethanone semicarbazone is unique due to its specific structural features and the presence of two phenyl groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound in various research fields .

Properties

CAS No.

1567-38-0

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[(Z)-1,2-diphenylethylideneamino]urea

InChI

InChI=1S/C15H15N3O/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14-

InChI Key

IHLCETMHPQTTLB-VKAVYKQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/NC(=O)N)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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